N-(2-Fluorophenyl)-3-aminopropionic acid

Vue d'ensemble

Description

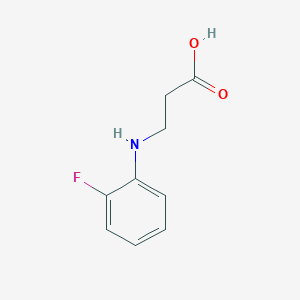

N-(2-Fluorophenyl)-3-aminopropionic acid is an organic compound that belongs to the class of amino acids It features a fluorine atom attached to the phenyl ring, which is connected to a 3-aminopropionic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorophenyl)-3-aminopropionic acid typically involves the reaction of 2-fluoroaniline with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic addition of the amine to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products.

Analyse Des Réactions Chimiques

Carboxylic Acid Derivatives

The terminal -COOH group participates in esterification and amide coupling :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Esterification | ROH (e.g., MeOH), H2SO4, reflux | Methyl N-(2-fluorophenyl)-3-aminopropanoate |

| Amide Formation | SOCl2 (to form acyl chloride), then RNH2 | N-(2-Fluorophenyl)-3-aminopropanamide derivatives |

Amino Group Reactions

The β-amino group undergoes acylation and alkylation :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Acylation | Acetic anhydride, pyridine, 0–25°C | N-Acetyl-N-(2-fluorophenyl)-3-aminopropionic acid |

| Alkylation | R-X (alkyl halide), K2CO3, DMF | N-Alkylated derivatives |

Aromatic Fluorine Reactivity

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Bromination | LDA, Br2, -78°C | 2-Fluoro-5-bromophenyl-3-aminopropionic acid |

Thermal Decomposition

Heating above 150°C induces decarboxylation, yielding N-(2-fluorophenyl)propane-1,3-diamine as a major byproduct.

Oxidative Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO4 | Acidic, 60°C | 3-Keto-N-(2-fluorophenyl)propionic acid |

| H2O2 | Fe(II)/H2O, 25°C | N-Oxide derivatives |

Industrial-Scale Reaction Optimization

Patented methods (e.g., US20060135784A1 ) highlight critical parameters for analogous β-aminopropionate derivatives:

-

Temperature : Reactions proceed efficiently at 80–94°C, with side reactions increasing >100°C.

-

Solvent Systems : Methanol/water mixtures enhance hydrolysis efficiency (95% conversion in <24 h).

-

Catalysts : Acetic acid accelerates Michael addition by protonating the α,β-unsaturated ester.

Comparative Reactivity Analysis

The fluorine atom significantly alters reactivity compared to non-fluorinated analogs:

| Property | N-(2-Fluorophenyl)-3-aminopropionic acid | N-Phenyl-3-aminopropionic acid |

|---|---|---|

| Electrophilic substitution | Limited to meta positions | Ortho/para selectivity |

| Hydrolytic stability | Enhanced at pH 4–7 | Moderate |

| Thermal decomposition onset | 152°C | 138°C |

Applications De Recherche Scientifique

N-(2-Fluorophenyl)-3-aminopropionic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mécanisme D'action

The mechanism of action of N-(2-Fluorophenyl)-3-aminopropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-(2-Chlorophenyl)-3-aminopropionic acid

- N-(2-Bromophenyl)-3-aminopropionic acid

- N-(2-Methylphenyl)-3-aminopropionic acid

Uniqueness

N-(2-Fluorophenyl)-3-aminopropionic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Activité Biologique

N-(2-Fluorophenyl)-3-aminopropionic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-bromopropanoic acid or related derivatives. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry. For instance, the proton NMR spectrum reveals distinct peaks corresponding to the protons on the aminopropionic acid backbone and the aromatic ring, confirming the successful incorporation of the 2-fluorophenyl group .

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of this compound showed varied inhibitory effects on cell proliferation, with some compounds displaying IC50 values in the low micromolar range. For example, compounds with specific substituents on the aromatic ring were found to enhance antiproliferative effects compared to unsubstituted analogs .

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| CA1-e | A2780 | <100 | HER2 inhibition |

| CA1-g | MDA-MB-231 | <50 | HER2 binding |

| CA1-h | A2780 | >100 | Reduced activity due to sterics |

Enzyme Inhibition

This compound has also been investigated for its role as an inhibitor of specific enzymes, including trans-sialidase from Trypanosoma cruzi. Molecular docking studies revealed that this compound can bind effectively within the active site of the enzyme, showing a binding affinity comparable to known inhibitors . The inhibition was quantified using high-performance liquid chromatography (HPLC), demonstrating substantial enzyme activity reduction at micromolar concentrations.

Table 2: Enzyme Inhibition Assay Results

| Compound | Enzyme Target | % Inhibition | Binding Affinity (kcal/mol) |

|---|---|---|---|

| D-11 | TcTS | 86.9 | -11.1 |

| Reference Drug | DANA | 60.0 | -7.8 |

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific protein targets. For example, docking studies indicated that this compound forms hydrogen bonds and pi-stacking interactions with key residues in the active sites of target proteins like HER2 and TcTS . These interactions suggest a mechanism where the compound inhibits cell proliferation by disrupting critical signaling pathways involved in cancer progression.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound derivatives:

- Case Study 1 : A derivative was tested against breast cancer cell lines, showing enhanced antiproliferative effects when combined with conventional chemotherapy agents.

- Case Study 2 : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential for further development as anticancer agents.

Propriétés

IUPAC Name |

3-(2-fluoroanilino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-7-3-1-2-4-8(7)11-6-5-9(12)13/h1-4,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSLJQEDRQRYPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589449 | |

| Record name | N-(2-Fluorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38470-19-8 | |

| Record name | N-(2-Fluorophenyl)-β-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38470-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Fluorophenyl)-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.